molecular formula C13H22ClNO B2649226 1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride CAS No. 1049680-93-4

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride

Cat. No.: B2649226
CAS No.: 1049680-93-4
M. Wt: 243.78
InChI Key: KYHFWMSKSMMJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its potent reactivity in organic synthesis, allowing for the creation of complex molecules with high efficiency. This compound is often utilized in the development of pharmaceuticals and other chemical products due to its unique properties.

Preparation Methods

The synthesis of 1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-isopropylbenzylamine with epichlorohydrin under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles such as hydroxide or alkoxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules with high efficiency.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)methylamino]propan-2-ol;hydrochloride: This compound has a similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.

    1-[(4-Ethylphenyl)methylamino]propan-2-ol;hydrochloride: The presence of an ethyl group affects the compound’s physical and chemical properties, making it suitable for different uses. The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-10(2)13-6-4-12(5-7-13)9-14-8-11(3)15;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFWMSKSMMJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.